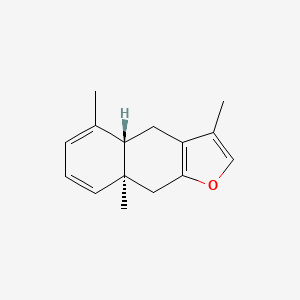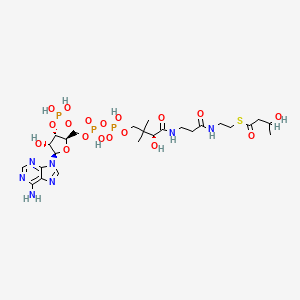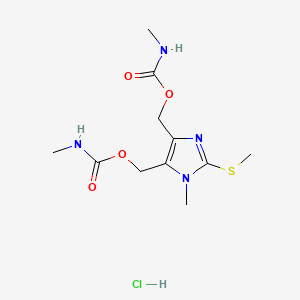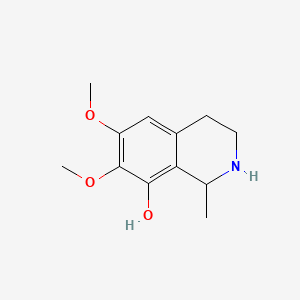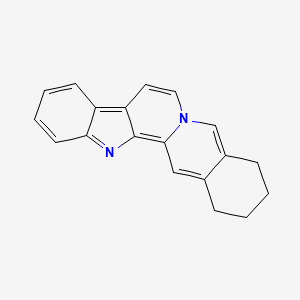
Sempervirine
Overview
Description
Sempervirine is an alkaloid compound found in the plant Gelsemium sempervirens, belonging to the Loganiaceae family. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of cancer and neuropathic pain .
Mechanism of Action
Target of Action
Sempervirene, also known as Sempervirine, is an indole alkaloid isolated from Gelsemium sempervirens . It has been found to exhibit anti-tumor activities, specifically against tumor cells such as Raji, MDA-MB-231, and HeLa, with EC50 values of 2.7 μM, 1.77 μM, and 1.96 μM respectively .
Mode of Action
It has been suggested that it may act by inhibiting the growth of tumor cells . In addition, it has been found to have remarkable antibacterial properties, particularly against bacteria such as Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli . The antibacterial mode of action of Sempervirene appears to involve disruption of the bacterial membrane, thereby influencing their growth and viability .
Biochemical Pathways
Sempervirene seems to affect several biochemical pathways. It has been suggested that it disrupts the bacterial membrane, thereby influencing their growth and viability . Moreover, it appears to affect the structural integrity of bacterial cells, leading to the significant release of proteins from the bacterial cells . Furthermore, it has been found to inhibit quorum sensing, a crucial mechanism for biofilm formation .
Pharmacokinetics
Understanding these properties is crucial for predicting the bioavailability of the compound
Result of Action
Sempervirene has been found to exhibit significant inhibitory effects against a range of bacteria, surpassing those of conventional antibiotics . Furthermore, it has demonstrated low minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs), indicating its bactericidal nature . In addition, it has shown potent anti-biofilm activity .
Action Environment
The action, efficacy, and stability of Sempervirene, like many other compounds, can be influenced by various environmental factors . These factors can include temperature, humidity, light, and soil conditions, among others . Understanding how these factors influence the action of Sempervirene can provide valuable insights for optimizing its use and effectiveness.
Biochemical Analysis
Biochemical Properties
Sempervirine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of murine double minute 2 (MDM2) ubiquitin ligase activity, which negatively regulates p53 levels by promoting its proteasome-mediated degradation . This compound also induces nucleolar remodeling and nucleolar stress by reducing the protein stability of RPA194, the catalytic subunit of RNA polymerase I, leading to rRNA synthesis inhibition . Additionally, this compound mediates autophagy and apoptosis via the Akt/mTOR signaling pathways in glioma cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest, apoptosis, and autophagy. It has been shown to trigger G2/M phase arrest and promote autophagic flux in glioma cells . This compound also affects cell signaling pathways, such as the Akt/mTOR pathway, leading to the downregulation of phosphorylated proteins and the induction of apoptosis and autophagy . Furthermore, this compound influences gene expression by upregulating unphosphorylated pRb and downregulating E2F1 protein levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to rRNA within the nucleolus, inhibiting RNA polymerase I transcription without causing DNA damage . It also inhibits MDM2, leading to increased p53 levels and the activation of p53-dependent and independent pathways . In glioma cells, this compound downregulates the expressions of AKT and mTOR phosphorylated proteins, thereby affecting the onset of apoptosis and autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to induce nucleolar stress and rRNA synthesis inhibition, leading to long-term effects on cellular function . The stability and degradation of this compound, as well as its long-term impact on cellular processes, are crucial factors in understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound induces apoptosis and autophagy in a dose-dependent manner . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been identified as a selective inhibitor of MDM2 ubiquitin ligase activity, which plays a role in the regulation of p53-mediated transactivation of target genes involved in DNA damage repair, cell cycle arrest, apoptosis, and senescence .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates within the nucleolus, where it binds to rRNA and exerts its inhibitory effects on RNA polymerase I transcription . The localization and accumulation of this compound are critical for its activity and function.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleolus, where it binds to rRNA and inhibits RNA polymerase I transcription . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The activity and function of this compound are closely linked to its subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sempervirine can be synthesized through a multi-step process starting from hexahydroisochroman-3-one and N-2-(3-indolyl)-ethylamine (tryptamine). The synthesis involves the following key steps :
Condensation Reaction: Hexahydroisochroman-3-one reacts with N-2-(3-indolyl)-ethylamine to form N-2-(3-indolyl)-ethyl-2-(hydroxymethyl)-trans-hexahydro-phenylacetamide.
Cyclization: The condensation product undergoes double cyclization with phosphoryl chloride to yield a 3,4-dehydroyohimbane derivative.
Aromatization: Aromatization of rings C and D of the 3,4-dehydroyohimbane derivative is achieved using 2,3-dichloro-5,6-dicyanobenzoquinone in glacial acetic acid, followed by basification to generate this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sempervirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
Sempervirine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Demonstrated potential as an anti-cancer agent, particularly in hepatocellular carcinoma and glioma
Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Sempervirine is unique among alkaloids due to its specific molecular structure and pharmacological properties. Similar compounds include:
Yohimbine: Another indole alkaloid with similar structural features but different pharmacological effects.
Catharanthine: An indole alkaloid with anti-cancer properties, but differing in its mechanism of action.
Reserpine: An alkaloid used for its antihypertensive properties, structurally related but pharmacologically distinct from this compound
This compound stands out due to its potent anti-cancer activity and its ability to modulate multiple cellular pathways, making it a valuable compound for further research and development.
Properties
IUPAC Name |
16,17,18,19-tetrahydroyohimban | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUEULZDJRMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970229 | |
| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-92-8 | |
| Record name | Sempervirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMPERVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8O9288136 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sempervirine has been shown to interact with multiple targets within the cell, leading to various downstream effects.
- MDM2 Inhibition: this compound inhibits MDM2 ubiquitin ligase activity, preventing MDM2-mediated degradation of the tumor suppressor protein p53. [, ] This leads to p53 accumulation and activation, promoting apoptosis (programmed cell death) in cancer cells. [, ]
- Wnt/β-catenin Pathway Inhibition: this compound downregulates the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancer. [] This inhibition contributes to the anti-proliferative effects of this compound in hepatocellular carcinoma. []
- Akt/mTOR Pathway Inhibition: this compound downregulates the Akt/mTOR signaling pathway, another key pathway involved in cell growth and survival. [] This inhibition triggers both apoptosis and autophagy (a cellular self-degradation process) in glioma cells. []
- DNA Intercalation: this compound derivatives exhibit DNA intercalation properties, meaning they insert themselves between DNA base pairs. [] This interaction can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects. []
ANone: this compound is a yohimbane-type indole alkaloid.
- Molecular Formula: C19H16N2 [, ]
- Spectroscopic Data: Specific spectroscopic data (NMR, IR, UV-Vis) can be found in the literature. [, , , , ]
ANone: Information regarding the material compatibility and stability of this compound under various conditions is limited in the provided research. Further studies are needed to fully understand its behavior and potential applications in diverse material settings.
ANone: The provided research does not describe catalytic properties or applications for this compound. It is primarily studied for its biological activities.
ANone: While computational chemistry approaches could be valuable for studying this compound, the provided research articles do not mention specific simulations, calculations, or QSAR models developed for this compound.
ANone: Research suggests that modifications to the this compound structure can influence its biological activity.
- Fluorination: Introduction of a fluorine atom at the 10-position yielded 10-fluorothis compound, which exhibited greater cytotoxicity than this compound in several cancer cell lines. []
- Westphal Condensation Derivatives: Derivatives synthesized via Westphal condensation with 1,2-diketones showed DNA-binding affinity, suggesting this modification could be explored for enhancing specific interactions. []
ANone: The provided research does not provide detailed information regarding the stability of this compound under various conditions or specific formulation strategies employed. These aspects would require further investigation.
ANone: Various analytical techniques are employed to study this compound:
- High-Speed Counter-Current Chromatography (HSCCC): HSCCC is used for the preparative isolation and purification of this compound from plant extracts. []
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC enables the isolation of high-purity this compound from complex mixtures. []
- Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight and confirm the chemical structure of this compound. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): 1H NMR and 13C NMR provide detailed structural information about this compound. []
ANone: Research on this compound spans several decades, with key milestones including:
- Early Isolation and Characterization: this compound was first isolated from the Gelsemium sempervirens plant in the early 20th century. [, ] Its structure and properties were subsequently elucidated. [, , , ]
- Total Synthesis: The total synthesis of this compound was achieved, enabling further investigation of its chemistry and biological activity. [, , , , ]
- Antitumor Activity: Studies demonstrated the antitumor activity of this compound in various cancer models, sparking interest in its therapeutic potential. [, , , , ]
- Mechanism of Action: Research has unveiled several mechanisms by which this compound exerts its antitumor effects, including MDM2 inhibition, [, ] Wnt/β-catenin pathway inhibition, [] and Akt/mTOR pathway inhibition. []
ANone: this compound research benefits from cross-disciplinary collaboration, integrating knowledge and techniques from various fields:
- Natural Product Chemistry: Isolation, purification, and structural elucidation of this compound from natural sources. [, , ]
- Synthetic Organic Chemistry: Development of synthetic routes to produce this compound and its analogues. [, , , , ]
- Medicinal Chemistry: Investigation of structure-activity relationships and design of novel this compound derivatives with improved potency and selectivity. [, ]
- Cancer Biology: Understanding the molecular mechanisms underlying this compound's antitumor activity in various cancer models. [, , , , ]
- Pharmacology: Studying the pharmacokinetic and pharmacodynamic properties of this compound, which are essential for potential clinical development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


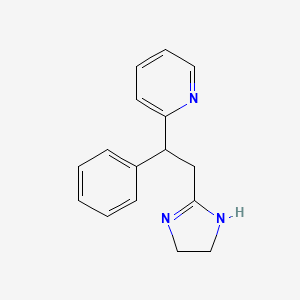
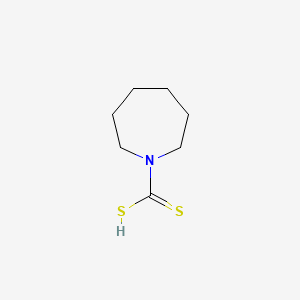

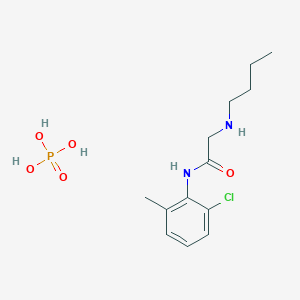
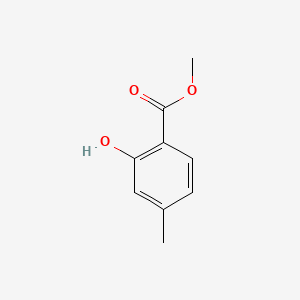
![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)

